molecular formula C17H25FN2O2 B1342517 tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate CAS No. 779339-10-5

tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate

Cat. No.: B1342517
CAS No.: 779339-10-5
M. Wt: 308.4 g/mol
InChI Key: LZFPELRTVKTVHN-UHFFFAOYSA-N
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Description

Tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate is an organic compound with the chemical formula C17H25FN2O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a tert-butyl carbamate group and a 3-fluorobenzyl substituent

Preparation Methods

The synthesis of tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate typically involves the reaction of 1-(3-fluorobenzyl)piperidin-4-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the tert-butyl carbamate group or the fluorine atom on the benzyl ring. .

Scientific Research Applications

Tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:

Biological Activity

tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

  • Molecular Formula : C17H25FN2O2
  • Molecular Weight : 308.4 g/mol
  • Structure : This compound features a piperidine ring substituted with a tert-butyl group and a 3-fluorobenzyl moiety, which is crucial for its biological activity.

Research indicates that compounds similar to this compound often act through various mechanisms, including:

  • Inhibition of Kinases : Compounds with similar structures have shown inhibitory effects on kinases such as GSK-3β, which is involved in numerous cellular processes including cell proliferation and survival .
  • Antimicrobial Activity : The compound may exhibit antimicrobial properties, potentially effective against both Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of compounds structurally related to this compound. These studies employed the agar-well diffusion method against various bacterial strains, yielding the following results:

Compound TypeBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Benzylpiperazine derivativesE. coli11 - 146 - 12.5
Benzylpiperazine derivativesS. aureus9 - 126 - 12.5
Hydrolyzed peptide conjugatesC. albicans10 - 296 - 25

These results indicate that compounds with similar structures can exhibit significant antimicrobial activity, suggesting potential therapeutic applications .

Cytotoxicity Studies

Cytotoxicity assays performed on various cell lines revealed that certain derivatives of piperidine compounds exhibited selective cytotoxic effects. For instance:

CompoundCell LineIC50 (µM)
Compound AHT-22 (neuronal)>1000
Compound BBV-2 (microglial)<20

These findings suggest that while some derivatives are non-cytotoxic at therapeutic concentrations, others may have significant cytotoxic effects at lower doses .

Case Studies

  • GSK-3β Inhibition : A study demonstrated that a related compound exhibited an IC50 value of 8 nM against GSK-3β, indicating potent inhibition which could be leveraged for neuroprotective strategies .
  • Antimicrobial Efficacy : Another investigation into a series of benzylpiperazine derivatives showed enhanced antibacterial activity against E. coli and S. aureus, with zone of inhibition values comparable to conventional antibiotics .

Properties

IUPAC Name

tert-butyl N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)19-15-7-9-20(10-8-15)12-13-5-4-6-14(18)11-13/h4-6,11,15H,7-10,12H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFPELRTVKTVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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